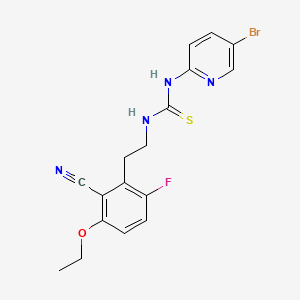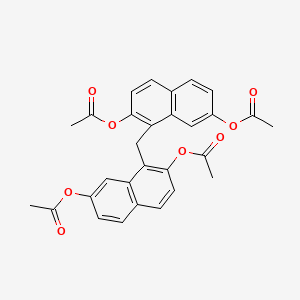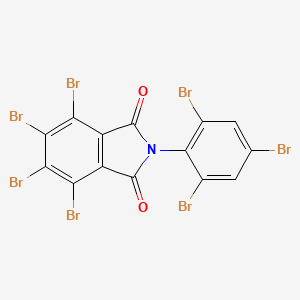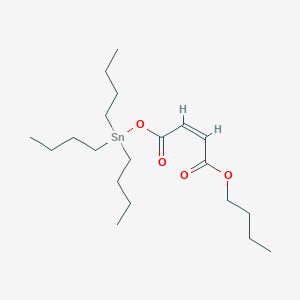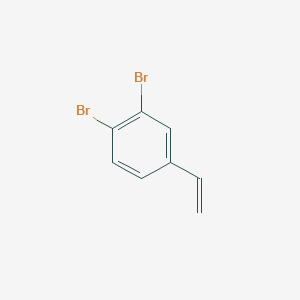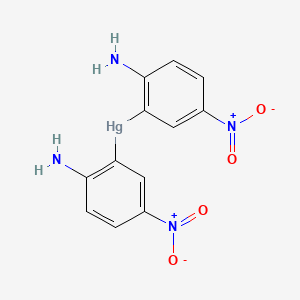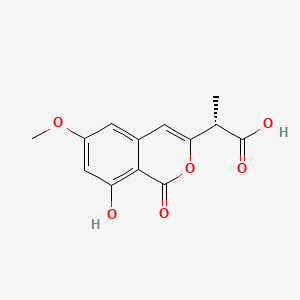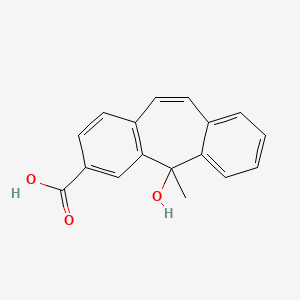
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid is a complex organic compound known for its unique structural properties It belongs to the class of dibenzo[a,d]cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid typically involves a multi-step process. One common method includes the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This reaction is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
the principles of organic synthesis, such as the use of Friedel–Crafts-type alkylation and subsequent intramolecular cyclization, can be applied to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-5H-dibenzo[a,d]cycloheptene
- 5-Methyl-5H-dibenzo[a,d]cycloheptene
- 5-Amino-5H-dibenzo[a,d]cycloheptene
Properties
CAS No. |
4260-63-3 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-hydroxy-2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c1-17(20)14-5-3-2-4-11(14)6-7-12-8-9-13(16(18)19)10-15(12)17/h2-10,20H,1H3,(H,18,19) |
InChI Key |
ZGHFPKMFIGHIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
